2-(3,4-Dichlorophenoxy)ethanimidamide

Descripción

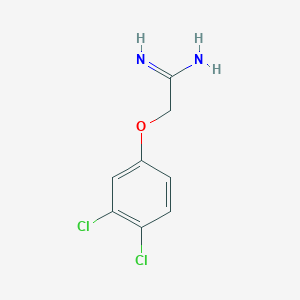

2-(3,4-Dichlorophenoxy)ethanimidamide is a synthetic organic compound characterized by an ethanimidamide backbone (NH2-C=N-OH) attached to a 3,4-dichlorophenoxy group.

Propiedades

Fórmula molecular |

C8H8Cl2N2O |

|---|---|

Peso molecular |

219.06 g/mol |

Nombre IUPAC |

2-(3,4-dichlorophenoxy)ethanimidamide |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H3,11,12) |

Clave InChI |

GJGJUWHCXCEHPE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1OCC(=N)N)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)ethanimidamide typically involves the reaction of 3,4-dichlorophenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then subjected to amidation using ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-Dichlorophenoxy)ethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

2-(3,4-Dichlorophenoxy)ethanimidamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(3,4-Dich

Comparación Con Compuestos Similares

Structural Isomers: 2-(2,4-Dichlorophenoxy)-N'-hydroxyethanimidamide

Key Differences :

- Substituent Positions: The chlorine atoms are at positions 2 and 4 on the phenoxy ring, compared to 3 and 4 in the target compound.

- Synthesis: Synthesized via reaction of hydroxylamine hydrochloride with a precursor in methanol/water, yielding a beige solid with a melting point of 179°C (similar to other ethanimidamide derivatives) .

Functional Group Analogs: DCPTA (2-(3,4-Dichlorophenoxy)-triethylamine)

Key Differences :

- Backbone Structure : DCPTA replaces the ethanimidamide group with a triethylamine moiety, making it less polar and more basic.

- Applications : Demonstrated efficacy as a plant growth regulator, enhancing tomato and sugar beet yields by modulating photosynthetic efficiency .

- Mechanistic Insight : The absence of the amidine group in DCPTA suggests divergent biological targets compared to ethanimidamide derivatives.

Substituent Variants: 2-(3-Ethoxy-4-methoxyphenyl)ethanimidamide

Key Differences :

- Substituents : Features ethoxy (-OCH2CH3) and methoxy (-OCH3) groups instead of chlorine atoms. These electron-donating groups reduce electrophilicity compared to electron-withdrawing dichloro substituents.

- Spectral Data : NMR and IR spectra confirm distinct hydrogen bonding and electronic environments due to substituent differences .

Data Table: Comparative Analysis

Key Research Findings

Synthetic Routes : Ethanimidamide derivatives are typically synthesized via hydroxylamine-mediated reactions, as seen in compounds 35 () and the 2,4-dichloro isomer (). These methods yield moderate to high purity products .

Biological Activity : Chlorine substituents enhance bioactivity in plant growth regulators (e.g., DCPTA) but may confer toxicity risks in pharmaceuticals .

Q & A

Q. What are the recommended handling and storage protocols for 2-(3,4-Dichlorophenoxy)ethanimidamide to ensure stability and safety?

Methodological Answer:

- Handling: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation of vapors or dust. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals in the presence of moisture, as these may trigger hazardous reactions .

- Storage: Store in tightly sealed, chemically resistant containers (e.g., glass or high-density polyethylene) in a cool (<25°C), dry, and well-ventilated area. Separate from incompatible materials like strong bases or metals. Regularly inspect containers for leaks or degradation .

Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?

Methodological Answer:

- Key Steps:

- Phenoxy Intermediate Synthesis: React 3,4-dichlorophenol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃) to form the phenoxy ester.

- Amidine Formation: Convert the ester to the corresponding nitrile via hydrolysis and dehydration, followed by treatment with ammonia or ammonium chloride under reflux to yield the ethanimidamide core .

- Critical Intermediates:

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant modulation effects of this compound in plant stress models?

Methodological Answer:

- Experimental Design:

- Enzyme Activity: Measure superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) using spectrophotometric methods (e.g., nitroblue tetrazolium reduction for SOD) .

- Oxidative Markers: Quantify malondialdehyde (MDA) via thiobarbituric acid reaction and hydrogen peroxide (H₂O₂) using potassium iodide titration .

- Controls: Include untreated and stress-only groups. Replicate experiments ≥3 times to ensure statistical robustness.

Q. How do structural modifications (e.g., halogenation, substituent position) on the ethanimidamide core influence its bioactivity, and what analytical techniques validate these changes?

Methodological Answer:

- Structural Impact:

- Halogenation: Addition of electron-withdrawing groups (e.g., Cl at the 3,4-positions) enhances stability and receptor binding affinity. Compare with non-halogenated analogs (e.g., 2-phenoxyethanimidamide) to assess bioactivity shifts .

- Substituent Position: Ortho-substituents may sterically hinder interactions, while para-substituents improve solubility (e.g., via –OCH₃ groups).

- Validation Techniques:

Q. How should researchers address contradictory data on the compound’s receptor binding affinities or mechanistic pathways?

Methodological Answer:

- Root Causes: Contradictions may arise from assay variability (e.g., cell vs. in vitro models), solvent effects (DMSO vs. aqueous buffers), or impurity interference.

- Resolution Strategies:

- Standardized Protocols: Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent concentrations (<0.1% DMSO).

- Orthogonal Assays: Cross-validate binding data with surface plasmon resonance (SPR) and radioligand displacement assays.

- Replication: Collaborate with independent labs to verify results. Report detailed experimental conditions (pH, temperature, incubation time) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.